(1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol
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Description
This compound is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. The compound also contains a bromophenyl group, which is a phenyl ring with a bromine atom attached .
Molecular Structure Analysis
The compound has a triazole ring attached to a bromophenyl group and a methanol group. The bromine atom on the phenyl ring is a good leaving group, which could make this compound reactive .Chemical Reactions Analysis
Triazoles are known to undergo a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo N-alkylation and N-arylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could make the compound relatively heavy and possibly volatile .Mechanism of Action
Target of Action
Similar compounds such as benzimidazoles have been found to be effective against various strains of microorganisms
Mode of Action
The exact mode of action of (1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol
It is known that bromophenyl compounds can undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can involve free radical bromination, nucleophilic substitution, or oxidation . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that the substitution is likely to occur at the benzylic position .
Biochemical Pathways
The compound’s bromophenyl group may participate in reactions involving the elimination-addition (benzyne) mechanism . This mechanism involves the base-catalyzed elimination of hydrogen halide (HX) from the aryl halide .
Result of Action
The compound’s potential to undergo reactions at the benzylic position suggests that it could interact with cellular components in a way that leads to changes in cell function .
properties
IUPAC Name |
[3-(2-bromophenyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-8-3-1-2-4-9(8)13-7(6-14)5-11-12-13/h1-5,14H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOOCWOYQSKDEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CN=N2)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Bromophenyl)-1H-1,2,3-triazol-5-yl)methanol |
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